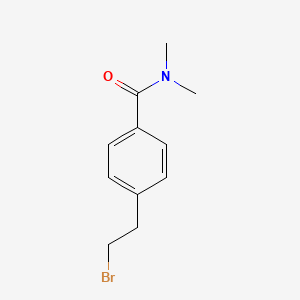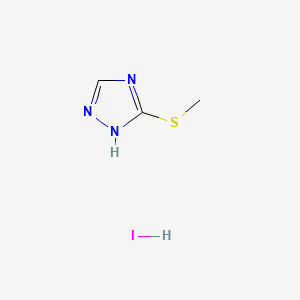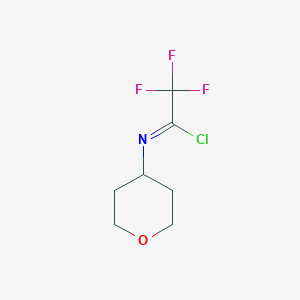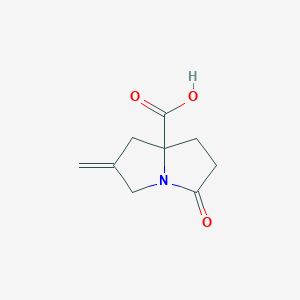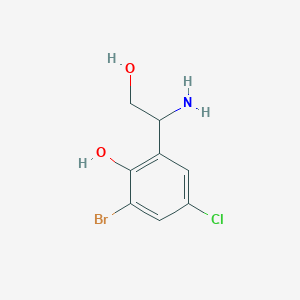![molecular formula C11H12F2O B13555003 1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)
1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring
Preparation Methods
The synthesis of 1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Alcohol Formation: The final step involves the reduction of a carbonyl group to form the ethan-1-ol moiety. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the reduction of the phenyl ring can be achieved using hydrogenation catalysts.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The cyclopropyl group may also contribute to its unique pharmacokinetic properties, such as increased metabolic stability.
Comparison with Similar Compounds
1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-one: This compound differs by having a ketone group instead of an alcohol group, which affects its reactivity and applications.
1-[1-(3,5-Difluorophenyl)cyclopropyl]methanol:
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-[1-(3,5-difluorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12F2O/c1-7(14)11(2-3-11)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
InChI Key |
ZGBWYHQMSGLJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


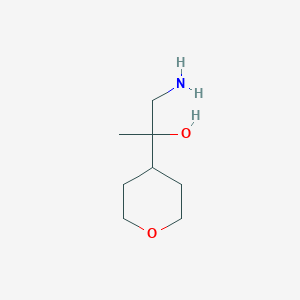
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
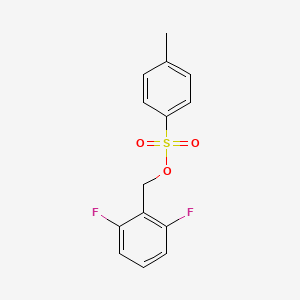
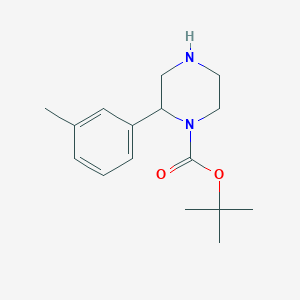
![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
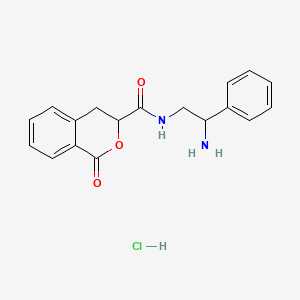
![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
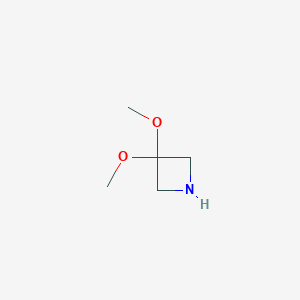
![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
